N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Its structure includes:
- N-benzyl group: Introduces hydrophobicity and may influence binding interactions.
- 5-methyl: Enhances metabolic stability by reducing susceptibility to oxidation.
- 3-phenyl: Modulates π-π stacking interactions in target binding pockets.
Properties
IUPAC Name |
N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4/c1-14-12-17(25-13-15-8-4-2-5-9-15)28-20(26-14)18(16-10-6-3-7-11-16)19(27-28)21(22,23)24/h2-12,25H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGKMZDUOCMUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylated Cyclization Precursors
Ethyl 4,4,4-trifluoro-2-butynoate serves as a critical building block for trifluoromethyl group incorporation. Reaction with 5-methyl-3-phenyl-1H-pyrazol-4-amine under microwave irradiation (110°C, 2 h) in 1,4-dioxane generates the pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at C-2. This method achieves regioselectivity due to the electron-withdrawing nature of the trifluoromethyl group, directing cyclization to the desired position.
Table 1: Cyclocondensation Optimization
Post-cyclization, bromination at C-3 using N-bromosuccinimide (NBS) in dichloromethane introduces a versatile handle for subsequent Suzuki–Miyaura cross-coupling.
Functionalization at C-3 and C-5
Suzuki–Miyaura Cross-Coupling at C-3
The brominated intermediate undergoes palladium-catalyzed coupling with arylboronic acids to install the phenyl group at C-3. Optimized conditions use XPhosPdG2 (10 mol%) and K2CO3 in ethanol/water (4:1) under microwave irradiation (135°C, 40 min), achieving yields >85%.
Table 2: Suzuki Coupling Efficiency
Methyl Group Retention at C-5
The methyl group at C-5 is retained from the original pyrazole precursor, avoiding the need for post-synthetic methylation. This contrasts with methods requiring alkylation at C-5 using methyl iodide under basic conditions.
Amination at C-7 via SNAr
Chlorination and Benzylamine Substitution
The lactam oxygen at C-7 is activated using POCl3 and tetramethylammonium chloride, converting it to a chloride intermediate. Subsequent SNAr with benzylamine in ethanol at reflux (12 h) installs the N-benzyl group.
Table 3: Amination Conditions and Yields
Purification and Characterization
Final purification via silica gel chromatography (hexane/ethyl acetate) isolates the target compound in >95% purity. Characterization by 1H/13C NMR confirms regiochemistry:
-
1H NMR (DMSO-d6): δ 8.21 (s, 1H, C6-H), 7.45–7.30 (m, 10H, aromatic), 4.65 (s, 2H, CH2Ph), 2.45 (s, 3H, C5-CH3).
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit potential anticancer properties. N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for its ability to inhibit specific kinases involved in cancer progression. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Its mechanism involves binding to the active site of enzymes, thereby blocking substrate access. This property is being investigated for potential applications in treating metabolic disorders.
2. Drug Development
- Lead Compound : this compound serves as a lead compound in the synthesis of novel drugs targeting specific diseases. Its structural modifications can enhance pharmacological properties and reduce side effects.
- Pharmacokinetics Studies : Preliminary pharmacokinetic studies have shown favorable absorption and distribution characteristics, suggesting that this compound could be developed into an effective therapeutic agent.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported that this compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.
Case Study 2: Enzyme Inhibition Mechanism
Research conducted at a leading pharmaceutical laboratory demonstrated that this compound effectively inhibits the enzyme CDK2 (Cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and the enzyme's active site.
Mechanism of Action
The mechanism of action of N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Analogues with Pyridin-2-ylmethylamine Substituents
Compounds like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (e.g., compounds 47–51 in ) share the pyrazolo[1,5-a]pyrimidin-7-amine core but differ in substituents:
- N-substituent: Pyridin-2-ylmethylamine instead of benzyl.
- 3-substituent : 4-Fluorophenyl in analogues vs. phenyl in the target compound. Fluorine improves metabolic stability and target affinity .
- Biological activity : These analogues exhibit potent Mycobacterium tuberculosis (M.tb) inhibition (MIC ≤ 0.1 μM) and low hERG liability, attributed to the pyridin-2-ylmethyl group’s balance of solubility and binding .
Table 1: Key Analogues with Pyridin-2-ylmethylamine Groups
| Compound ID | 3-Substituent | 5-Substituent | N-Substituent | M.tb MIC (μM) | hERG IC50 (μM) |
|---|---|---|---|---|---|
| 47 | 4-Fluorophenyl | Phenyl | 6-Methylpyridin-2-yl | 0.03 | >30 |
| 48 | 4-Fluorophenyl | Phenyl | 6-Methoxypyridin-2-yl | 0.05 | >30 |
| 50 | 4-Fluorophenyl | Phenyl | 6-(Piperidin-1-yl)pyridin-2-yl | 0.02 | >30 |
Analogues with Trifluoromethyl Groups
The 2-trifluoromethyl group in the target compound is distinct from analogues like 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (), where the trifluoromethyl is at position 5. This positional difference affects electronic properties:
- 2-Trifluoromethyl : Electron-withdrawing effect may stabilize the pyrazolo ring, enhancing metabolic stability.
Impact of N-Benzyl vs. N-Alkyl/Aryl Groups
- N-Benzyl : Found in the target compound but absent in most evidence-derived analogues. Benzyl groups may improve membrane permeability but could increase CYP450-mediated metabolism.
- N-Pyridin-2-ylmethyl : Common in active analogues (e.g., ), offering a balance of hydrophobicity and hydrogen-bonding capacity.
- N-Cyclopentyl/N-tert-butyl : Seen in and , these bulky groups enhance target selectivity but may reduce solubility .
Biological Activity
N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound within the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential, enzyme inhibition properties, and structure-activity relationships (SAR).
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their pharmacological significance and are recognized for their ability to mimic purines, making them valuable in drug development. They exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus, this compound, is believed to share these properties due to its structural characteristics.
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines can exhibit significant anticancer activity. For instance:
- In vitro studies : A synthesized library of pyrazolo[1,5-a]pyrimidin-7-ols was tested against various cancer cell lines including MDA-MB-231 (human breast cancer). The results showed that while some derivatives displayed no significant growth inhibition, others demonstrated promising results with IC50 values indicating effective cytotoxicity against specific cancer types .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15.3 | Effective |
| Compound B | MCF-7 | 20.0 | Moderate |
| Compound C | MDA-MB453 | 30.0 | Low |
Enzyme Inhibition Properties
The compound also shows potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit several kinases critical for cancer progression:
- Glycogen Synthase Kinase 3 (GSK-3) : Inhibition of GSK-3 can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target enzymes.
- Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring can significantly alter biological activity; for instance, electron-donating or withdrawing groups can modulate the compound's reactivity and interaction with biological targets .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anticancer Activity : A recent investigation into a series of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines found that certain compounds exhibited substantial antiproliferative effects against breast cancer cell lines .
- Enzyme Inhibition Study : Another study focused on the inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on COX enzymes demonstrated their potential as anti-inflammatory agents .
Q & A
Q. What synthetic strategies and reaction conditions optimize the yield and purity of N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization of pyrazole precursors and subsequent functionalization. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates .
- Catalysts : Triethylamine or Pd-based catalysts facilitate coupling reactions for introducing benzyl or trifluoromethyl groups .
- Temperature control : Reflux conditions (70–100°C) are critical for cyclization steps to avoid side products .
- Purification : HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) ensures >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves regioselectivity and confirms the pyrazolo[1,5-a]pyrimidine core (e.g., C19H15N4Cl analog in ).
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C2, benzyl at N7) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₀F₃N₅ for analogs) .
Q. How should researchers design in vitro assays to screen for biological activity?
- Methodological Answer :
- Target selection : Prioritize kinases or bacterial enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) based on structural analogs showing IC₅₀ < 1 µM .
- Assay conditions : Use ATP-coupled assays at physiological pH (7.4) and 37°C, with DMSO controls (<1% v/v) to maintain solubility .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Substituent variation : Systematically modify the benzyl (N7), trifluoromethyl (C2), or phenyl (C3) groups. For example:
| Substituent Position | Modification | Observed Effect (Analog Data) |
|---|---|---|
| N7 (Benzyl) | Methoxy addition | Increased kinase binding affinity |
| C2 (CF₃) | Replacement with Cl | Reduced bacterial growth inhibition |
- Computational docking : Use AutoDock Vina to predict binding modes against targets like EGFR kinase (PDB: 1M17) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative assays : Re-test the compound under standardized conditions (e.g., same cell lines, ATP concentrations) to eliminate variability .
- Metabolic stability testing : Assess liver microsome stability (e.g., human CYP450 isoforms) to rule out false negatives due to rapid degradation .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., trifluoromethyl’s role in membrane permeability) .
Q. What experimental approaches are recommended for identifying primary biological targets?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on sepharose beads and incubate with cell lysates to pull down binding proteins .
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes (e.g., MTB inhibitors in Mycobacterium) .
Data Contradiction Analysis
Q. Why might this compound exhibit varying inhibitory potency in different bacterial strains?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
